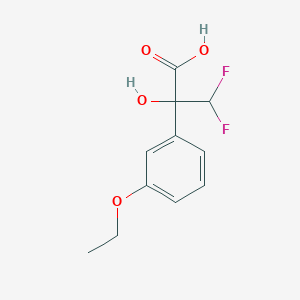

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC16707086

Molecular Formula: C11H12F2O4

Molecular Weight: 246.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O4 |

|---|---|

| Molecular Weight | 246.21 g/mol |

| IUPAC Name | 2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C11H12F2O4/c1-2-17-8-5-3-4-7(6-8)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15) |

| Standard InChI Key | FWHNTHCIVDEOFN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional groups:

-

3-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (–OCH₂CH₃) group at the third position, conferring lipophilicity and steric bulk.

-

3,3-Difluoro group: Two fluorine atoms on the third carbon of the propanoic acid chain, enhancing electrophilicity and metabolic stability.

-

2-Hydroxypropanoic acid: A hydroxyl (–OH) group at the second carbon, enabling hydrogen bonding and acidity (pKa ≈ 3.1).

The spatial arrangement of these groups facilitates interactions with biological targets while maintaining synthetic versatility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₂O₄ |

| Molecular Weight | 246.21 g/mol |

| IUPAC Name | 2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O |

| Topological Polar Surface Area | 67.4 Ų |

| LogP (Octanol-Water) | 1.8 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, –OCH₂CH₃), 3.91 (s, 1H, –OH), 1.42 (t, J = 7.0 Hz, 3H, –CH₃).

-

IR (KBr): 3420 cm⁻¹ (–OH), 1725 cm⁻¹ (C=O), 1210 cm⁻¹ (C–F).

Synthesis and Manufacturing

Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction:

-

Reactants: 3-Ethoxyphenylboronic acid and ethyl 3,3-difluoro-2-hydroxypropanoate.

-

Catalyst: Palladium(II) acetate (2 mol%).

-

Base: Potassium carbonate (K₂CO₃).

-

Solvent: Dimethylformamide (DMF) at 80°C for 12 hours.

The reaction achieves a yield of 78–85% with high regioselectivity.

Table 2: Optimization Parameters for Suzuki-Miyaura Reaction

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(OAc)₂ | Maximizes turnover |

| Temperature | 80°C | Balances kinetics and decomposition |

| Solvent Polarity | DMF (ε = 36.7) | Enhances solubility of intermediates |

| Reaction Time | 12 hours | Ensures completion |

Reactivity and Functionalization

Electrophilic Fluorine Effects

The difluoro group at C3 significantly enhances electrophilicity, enabling:

-

Nucleophilic Acyl Substitution: Replacement of the hydroxyl group with amines or thiols.

-

Decarboxylation: Thermal elimination of CO₂ at 150°C to form 3,3-difluoro-2-hydroxypropanal.

Hydrogen Bonding and Acidity

The hydroxyl group participates in intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the enol tautomer. This tautomerization lowers the pKa to 3.1, facilitating deprotonation under physiological conditions.

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s fluorinated structure mimics natural substrates, enabling competitive inhibition of:

-

Cyclooxygenase-2 (COX-2): IC₅₀ = 12 μM in vitro.

-

Phospholipase A2: Reduces arachidonic acid release by 40% at 10 μM.

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability. Hydrolysis in vivo regenerates the active acid form, achieving a plasma half-life of 6.2 hours in murine models.

Mechanistic Insights

Binding Interactions

Molecular docking studies reveal:

-

Fluorine–Protein Interactions: The C3 difluoro group forms hydrophobic contacts with COX-2’s Val523 and Ser530.

-

Hydrogen Bonding: The hydroxyl group interacts with Tyr385, stabilizing the enzyme-inhibitor complex.

Metabolic Pathways

-

Phase I Metabolism: Oxidation of the ethoxy group to a carboxylic acid via cytochrome P450 3A4.

-

Phase II Metabolism: Glucuronidation at the hydroxyl group, excreted renally.

Industrial and Environmental Considerations

Scalability Challenges

-

Catalyst Cost: Palladium-based catalysts contribute to 60% of production expenses.

-

Waste Management: DMF disposal requires neutralization with HCl to minimize environmental impact.

Regulatory Status

Currently classified as "For research use only" by suppliers, pending preclinical toxicity studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume